Asmarine G
Description
Asmarine G is a cytotoxic alkaloid isolated from marine sponges of the genus Agelas . Structurally, it belongs to the purine-diterpene class, characterized by a complex heterocyclic framework comprising two chiral lobes bridged by an ethyl group and a methoxy (OCH₃) substituent at a defined position (Figure 1) . Its biosynthetic origin traces back to agelasines, which are adenylated clerodane derivatives, but this compound diverges through hydroxylation and cyclization processes . Notably, this compound exhibits potent cytotoxicity against multiple cancer cell lines, though its exact mechanism remained elusive until recent studies linked it to iron chelation and disruption of DNA synthesis .
Properties
Molecular Formula |
C26H39N5O |
|---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(10S)-10-[2-[(1S,2R,4aR,8aR)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]ethyl]-9-methoxy-10-methyl-1,3,5,7,9-pentazatricyclo[6.4.1.04,13]trideca-2,4(13),5,7-tetraene |
InChI |
InChI=1S/C26H39N5O/c1-18-8-7-9-20-25(18,4)11-10-19(2)26(20,5)13-12-24(3)14-15-30-17-29-22-21(30)23(28-16-27-22)31(24)32-6/h16-17,19-20H,1,7-15H2,2-6H3/t19-,20+,24+,25+,26+/m1/s1 |
InChI Key |
DKZOPFDEEROAIQ-IDSXKDCHSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2([C@@H]([C@@]1(C)CC[C@]3(CCN4C=NC5=C4C(=NC=N5)N3OC)C)CCCC2=C)C |
Canonical SMILES |
CC1CCC2(C(C1(C)CCC3(CCN4C=NC5=C4C(=NC=N5)N3OC)C)CCCC2=C)C |
Synonyms |
asmarine G |
Origin of Product |
United States |
Chemical Reactions Analysis
Contextual Background on Asmarine Compounds
Asmarines A–F ( ) are nitrogen-containing marine metabolites with cytotoxic properties. These compounds exhibit structural complexity, featuring:
-
Pyrrolo[2,3-b]azepine cores
-
Aromatic substituents
-
Variable oxidation states
Their isolation involved chromatographic techniques (e.g., silica gel chromatography) and spectroscopic characterization (NMR, MS). While Asmarine G is not documented in these studies, analog synthesis or derivatization of existing asmarines could follow established protocols for marine natural products.
Potential Reaction Pathways for Asmarine Analogues
Though no data exists for this compound, insights from analogous systems suggest plausible reactivity:
Oxidation and Reduction Reactions
-
Oxidative functionalization : Introduction of hydroxyl or carbonyl groups via reagents like CrO₃ or TEMPO .
-
Reductive amination : Modification of secondary amines using NaBH₃CN or H₂/Pd-C .
Cross-Coupling Reactions
Palladium-catalyzed couplings (e.g., Stille, Suzuki) could enable aryl-alkyl bond formation, as demonstrated in related heterocyclic systems ( ). For example:
This method aligns with the synthesis of N,N-dimethylanilines in Search Result .
Analytical and Optimization Strategies
Modern reaction optimization techniques ( ) could guide synthetic efforts:
Design of Experiments (DoE)
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 50–120°C | 90°C |
| Catalyst loading | 1–5 mol% | 3 mol% |
| Reaction time | 12–48 hours | 24 hours |
Such factorial designs improve yield and selectivity, as seen in vanillin synthesis ( ).
Recommendations for Future Research
To investigate this compound:
Comparison with Similar Compounds
Agelasines
Agelasines (e.g., Agelasine A, B, F) share a clerodane diterpene core with Asmarine G but lack the diazepine ring and N-hydroxy (N-OH) purine moiety . Despite structural similarities, their mechanisms differ:
- Mechanism : Agelasines inhibit ATPases (e.g., Na⁺/K⁺-ATPase), whereas this compound sequesters labile iron pools, inducing G1 cell cycle arrest .
- Cytotoxicity : Agelasine F shows anti-tubercular activity (IC₅₀ ~5 µM), while this compound’s potency against HT-29 colon cancer cells is comparable to synthetic analogues (IC₅₀ ~0.1–1 µM) .
Structure-Activity Relationship (SAR) Insights
Table 1. Key structural and functional distinctions among this compound and related compounds.
Mechanistic Divergence
- This compound : Binds labile iron, inhibiting ribonucleotide reductase (RNR) and causing DNA synthesis arrest . This mechanism explains its dependency on the N-OH group and diazepine ring for iron coordination .
- Agelasines : Target membrane-bound ATPases, disrupting ion gradients without iron involvement .
- Synthetic Analogues : Hydrophobic groups (e.g., 1-naphthyl in compound 54) enhance potency by mimicking clerodane’s membrane permeability .
Cytotoxicity Data
Table 2. Comparative cytotoxicity and mechanisms. *Estimated based on structural similarity to Asmarine B .
Q & A
Basic: What are effective strategies for conducting a comprehensive literature review on Asmarine G using academic databases?
Methodological Answer:
Begin with keyword optimization: Use Boolean operators (AND/OR) and field-specific prefixes (e.g., intitle:"this compound") to refine searches in Google Scholar . Prioritize peer-reviewed articles, theses, and conference proceedings, and utilize the "Cited by" feature to track influential studies . Exclude non-academic sources (e.g., commercial websites) by applying domain filters (e.g., -site:benchchem.com ). Maintain a systematic review log with annotations on experimental methods, contradictions, and gaps .
Basic: How should researchers design initial experiments to isolate or synthesize this compound?
Methodological Answer:
Adopt a stepwise approach:
Synthesis Optimization : Start with published protocols (e.g., solvent systems, temperature ranges) and validate reproducibility using controls .
Analytical Validation : Employ HPLC or NMR for purity assessment, referencing spectral databases for cross-verification .
Data Documentation : Record raw data (e.g., reaction yields, chromatograms) with metadata (e.g., equipment calibration logs) to ensure transparency .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
Apply contradiction analysis frameworks:
Source Evaluation : Compare experimental conditions (e.g., cell lines, dosage) across studies to identify confounding variables .
Statistical Reassessment : Reanalyze published datasets using multivariate tests (e.g., ANOVA) to assess significance thresholds .
Mechanistic Hypotheses : Propose competing models (e.g., receptor-binding vs. metabolic activation) and design knock-out experiments to test them .
Advanced: What methodologies are recommended for optimizing this compound’s stability in pharmacokinetic studies?
Methodological Answer:
Use a factorial design to test variables influencing stability:
Environmental Factors : pH, temperature, and light exposure, monitored via accelerated stability testing .
Formulation Additives : Screen excipients (e.g., cyclodextrins) using differential scanning calorimetry (DSC) to assess interactions .
Data Modeling : Apply Arrhenius equations to predict shelf-life under varying conditions .
Advanced: How can researchers address reproducibility challenges in this compound’s synthetic pathways?
Methodological Answer:
Implement quality-by-design (QbD) principles:
Critical Parameter Identification : Use design of experiments (DoE) to rank factors (e.g., catalyst purity, reaction time) affecting yield .
Process Analytical Technology (PAT) : Integrate real-time monitoring (e.g., in situ FTIR) to detect deviations .
Collaborative Validation : Share protocols with independent labs for cross-validation, documenting discrepancies in open-access repositories .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
